Prolyl 4-Hydroxylase Inhibition Potency
The core scaffold, 2,5-pyridinedicarboxylic acid (2,5-PDA), demonstrates a Ki of 0.8 µM for inhibiting prolyl 4-hydroxylase, making it 2.5-fold more potent than the 2,4-pyridinedicarboxylic acid (2,4-PDA) isomer, which has a Ki of 2 µM [1][2]. This finding underscores the critical nature of the 2,5-dicarboxylate motif for optimal enzyme inhibition. The addition of the 3-hydroxy group on the target compound is therefore positioned to further modulate this activity, potentially enhancing binding interactions or altering pharmacokinetic properties.
| Evidence Dimension | Inhibition constant (Ki) against prolyl 4-hydroxylase |
|---|---|
| Target Compound Data | Ki = 0.8 µM (for the 2,5-PDA core scaffold) |
| Comparator Or Baseline | 2,4-Pyridinedicarboxylic acid (2,4-PDA) with Ki = 2 µM |
| Quantified Difference | 2.5-fold lower Ki (higher potency) |
| Conditions | In vitro enzyme inhibition assay against purified prolyl 4-hydroxylase [1][2] |
Why This Matters
A lower Ki value indicates higher potency, making compounds with the 2,5-dicarboxylate motif a superior choice for research targeting collagen regulation in fibrosis models.
- [1] Majamaa, K., Hanauske-Abel, H. M., Günzler, V., & Kivirikko, K. I. (1984). The 2-oxoglutarate binding site of prolyl 4-hydroxylase. European Journal of Biochemistry, 138(2), 239-245. View Source
- [2] Tschank, G., Raghunath, M., Gunzler, V., & Hanauske-Abel, H. M. (1987). Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. Decrease in interstitial collagen and C1q secretion in cell culture. Biochemical Journal, 248(3), 625-633. View Source
